4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a complex chemical compound belonging to the class of benzodiazepines. These compounds are widely recognized for their pharmacological activities, including anxiolytic (anxiety-reducing), sedative, muscle relaxant, and anticonvulsant properties. The specific structure of this compound features a bromine atom and a hydroxyl group on the phenyl ring, which may significantly influence its chemical behavior and biological activity.
This compound is classified under benzodiazepines, which are characterized by their fused benzene and diazepine rings. The presence of substituents such as bromine and hydroxyl groups can modify the pharmacodynamic and pharmacokinetic profiles of these compounds, potentially enhancing their therapeutic efficacy or altering their side effects.
The synthesis of 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves several key steps:
The molecular formula for 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is C15H12BrN2O2, with a molecular weight of approximately 348.17 g/mol. The compound features:
The unique structural attributes contribute to its potential biological activity, particularly in its interaction with neurotransmitter systems .
4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can participate in various chemical reactions:
Examples of potential products from these reactions include:
The mechanism of action for 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects mediated by GABA, leading to anxiolytic and sedative effects. The structural features such as the bromine atom and hydroxyl group may influence its binding affinity and selectivity for different GABA receptor subtypes.
The physical properties of 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one include:
Chemical properties include:
The primary applications of 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one lie in its potential therapeutic uses within pharmacology. Due to its anxiolytic and sedative properties, it may be explored for treating anxiety disorders, insomnia, and other related conditions. Additionally, ongoing research may evaluate its efficacy against various neurological disorders due to its interaction with GABA receptors .
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological profile. This fused heterocyclic system, characterized by a seven-membered diazepine ring annulated to a benzene ring, enables precise interactions with diverse biological targets. Recent studies highlight its significance beyond traditional anxiolytic applications, particularly in developing enzyme inhibitors for metabolic disorders. For example, novel benzodiazepine derivatives demonstrate potent inhibition of α-glucosidase and α-amylase—key enzymes in carbohydrate digestion—making them promising candidates for antihyperglycemic agents [3]. The scaffold's conformational flexibility allows functionalization at positions N1, C3, C5, and C7, facilitating the optimization of target binding affinity and metabolic stability. This adaptability is exemplified by clinical benzodiazepine-based drugs like Arfendazam (anti-HIV) and Nevirapine (antiepileptic), underscoring the scaffold's therapeutic relevance [3] [8].
Bromination of aromatic systems, particularly at the ortho or para positions relative to hydroxy groups, significantly modulates the electronic and steric properties of drug candidates. The 5-bromo-2-hydroxyphenyl moiety in 4-(5-bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 351003-29-7, MW: 331.16 g/mol, Formula: C₁₅H₁₁BrN₂O₂) enhances molecular polarity and facilitates halogen bonding interactions with biological targets [1] [9]. Bromine's electron-withdrawing effect increases the acidity of the adjacent phenolic OH (predicted pKa ≈ 8.03), promoting hydrogen-bond donation capabilities critical for enzyme inhibition [1]. Comparative studies between brominated and non-brominated analogs reveal that bromine substitution elevates melting points (281–285°C vs. 275–279°C in the non-brominated derivative), indicating enhanced crystallinity and potential thermodynamic stability [1] [6]. This modification also influences lipophilicity, impacting membrane permeability and bioavailability.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7